molecular formula C28H34N6O4 B304859 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

Katalognummer B304859
Molekulargewicht: 518.6 g/mol
InChI-Schlüssel: JTXCOBJWOLKMIC-XHLNEMQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, also known as LMT-28, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have promising properties that make it a valuable tool for studying various biochemical and physiological processes.

Wirkmechanismus

2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone works by binding to specific enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to changes in cellular processes and signaling pathways, which can be studied to gain a better understanding of various biological processes.
Biochemical and Physiological Effects
2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been found to have a range of biochemical and physiological effects, including the inhibition of various enzymes and proteins involved in cell signaling and gene expression. Additionally, 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying specific biological processes. However, one limitation of using 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is that its effects may not be applicable to all biological systems, and further research is needed to determine its full range of applications.

Zukünftige Richtungen

There are several future directions for the use of 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in scientific research. One potential area of study is the development of new treatments for inflammatory diseases, as 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been found to have anti-inflammatory properties. Additionally, 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone may be used to study the role of specific enzymes and proteins in various biological processes, leading to a better understanding of disease mechanisms and potential therapeutic targets.
In conclusion, 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is a valuable tool for studying various biochemical and physiological processes, with potential applications in the development of new treatments for inflammatory diseases and the study of specific biological processes. Further research is needed to fully understand the range of applications for this compound and its potential limitations.

Synthesemethoden

The synthesis of 2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone involves the reaction of 2-[2-(3-methylphenoxy)ethoxy]benzaldehyde with 2,6-dimorpholin-4-ylpyrimidin-4-ylhydrazine in the presence of a suitable catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been found to have potential applications in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. This property makes it a valuable tool for studying various biochemical and physiological processes, including cell signaling pathways, gene expression, and protein-protein interactions.

Eigenschaften

Produktname

2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

Molekularformel

C28H34N6O4

Molekulargewicht

518.6 g/mol

IUPAC-Name

N-[(E)-[2-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C28H34N6O4/c1-22-5-4-7-24(19-22)37-17-18-38-25-8-3-2-6-23(25)21-29-32-26-20-27(33-9-13-35-14-10-33)31-28(30-26)34-11-15-36-16-12-34/h2-8,19-21H,9-18H2,1H3,(H,30,31,32)/b29-21+

InChI-Schlüssel

JTXCOBJWOLKMIC-XHLNEMQHSA-N

Isomerische SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC=C2/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5

SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5

Kanonische SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.